Cyclo-(pec1-meval2-val3-(O-t-Bu-measp4)-melle5-melle6-gly7-meval8-(O-Me-tyr)-L-hpa10)
Overview
Description
Cyclo-(pec1-meval2-val3-(O-t-Bu-measp4)-melle5-melle6-gly7-meval8-(O-Me-tyr)-L-hpa10) is a cyclic peptide with a complex structure. It contains various amino acid residues, including valine (Val) , glycine (Gly) , and tyrosine (Tyr) . The presence of methyl ester groups and tert-butyl (t-Bu) substituents suggests potential bioactivity or synthetic utility.
Synthesis Analysis
The synthesis of this compound likely involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Precise details regarding the coupling strategy, protecting groups, and purification steps would require further investigation. Researchers may have explored modifications to improve yield and purity.
Molecular Structure Analysis
The molecular structure of Cyclo-(pec1-meval2-val3-(O-t-Bu-measp4)-melle5-melle6-gly7-meval8-(O-Me-tyr)-L-hpa10) comprises a cyclic backbone formed by peptide bonds. The arrangement of amino acids and functional groups determines its overall shape and stability. Structural elucidation through techniques like NMR spectroscopy , X-ray crystallography , or mass spectrometry would provide valuable insights.
Chemical Reactions Analysis
Understanding the reactivity of this cyclic peptide is crucial. Potential reactions include hydrolysis of ester groups , amidation , and cyclization . Investigating its behavior under various conditions (pH, temperature, solvents) would reveal its chemical versatility.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (water, organic solvents).
- Melting Point : Determine the melting point to assess its stability.
- UV-Vis Absorption : Study its absorption spectrum for chromophores.
- Stability : Assess its stability under different conditions (light, temperature).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through cell viability assays.
- Handling : Proper handling precautions due to potential reactivity.
- Environmental Impact : Consider its impact on the environment.
Future Directions
- Biological Evaluation : Investigate its potential as an antibacterial , anticancer , or anti-inflammatory agent.
- Structure-Activity Relationship (SAR) : Systematically modify the structure to optimize bioactivity.
- Drug Delivery : Explore its use as a drug candidate or delivery system.
properties
IUPAC Name |
tert-butyl 2-[(3S,6S,9S,15S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H99N9O14/c1-21-37(9)50-52(73)62-33-45(71)66(16)48(35(5)6)53(74)63-42(31-40-26-28-41(82-20)29-27-40)60(81)83-39(11)55(76)70-30-24-23-25-43(70)56(77)67(17)49(36(7)8)54(75)64-47(34(3)4)58(79)65(15)44(32-46(72)84-61(12,13)14)57(78)69(19)51(38(10)22-2)59(80)68(50)18/h26-29,34-39,42-44,47-51H,21-25,30-33H2,1-20H3,(H,62,73)(H,63,74)(H,64,75)/t37-,38-,39-,42-,43-,44-,47-,48-,49-,50-,51?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWMRFXIOXUDPM-XMKIREDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)OC(C)(C)C)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1C)[C@@H](C)CC)C)CC(=O)OC(C)(C)C)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H99N9O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1182.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo-(pec1-meval2-val3-(O-t-Bu-measp4)-melle5-melle6-gly7-meval8-(O-Me-tyr)-L-hpa10) | |
CAS RN |
129893-84-1 | |
Record name | Sdz 280 446 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129893841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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